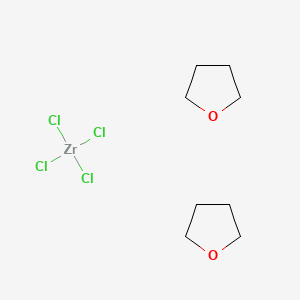
2-Chloro-5-fluorophenetole
Übersicht
Beschreibung
“2-Chloro-5-fluorophenetole” is a chemical compound with the CAS Number: 289039-35-6 . It has a molecular weight of 174.6 and its IUPAC name is 1-chloro-2-ethoxy-4-fluorobenzene . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-5-fluorophenetole” is 1S/C8H8ClFO/c1-2-11-8-5-6 (10)3-4-7 (8)9/h3-5H,2H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom in the molecule.
Physical And Chemical Properties Analysis
“2-Chloro-5-fluorophenetole” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
2-Chloro-5-fluorophenetole is a compound of interest in pharmaceutical research due to its potential biological activity. It has been studied for its antibacterial properties, particularly against strains like E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound’s ability to interact with proteins such as Tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase (hDHODH) suggests its potential as a lead compound in the development of new antibiotics .
Material Science
In material science, 2-Chloro-5-fluorophenetole can be used as a precursor for synthesizing various fluorinated aromatic compounds. These materials are valuable for creating polymers with specific properties, such as increased resistance to solvents and chemicals, which are useful in coatings and specialty plastics .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its reactive chloro and fluoro groups make it a versatile reagent for constructing complex molecular architectures. It’s particularly useful in the synthesis of liquid crystals and other electro-optic materials .
Chromatography
2-Chloro-5-fluorophenetole may be used as a standard or reference compound in chromatographic analysis due to its distinct chemical signature. It helps in the calibration of equipment and ensures the accuracy of chromatographic methods used in analytical chemistry .
Analytical Applications
The compound’s unique structure allows it to be used in analytical applications, such as spectroscopy and mass spectrometry. It can act as a calibration standard for method development and validation, ensuring precise measurement of chemical properties in various samples .
Life Science Research
In life sciences, 2-Chloro-5-fluorophenetole can be utilized in the study of cell biology and biochemistry. Its interactions with biological molecules can provide insights into the mechanisms of action of fluorinated compounds within living systems, which is valuable for drug discovery and toxicological studies .
Safety and Hazards
The safety information for “2-Chloro-5-fluorophenetole” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P351, P338) .
Eigenschaften
IUPAC Name |
1-chloro-2-ethoxy-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZQYZDNHYNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378652 | |
| Record name | 2-Chloro-5-fluorophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorophenetole | |
CAS RN |
289039-35-6 | |
| Record name | 1-Chloro-2-ethoxy-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)




